![molecular formula C10H15N5O B7410526 5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol](/img/structure/B7410526.png)
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Méthodes De Préparation
The synthesis of 5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. One common method includes the reaction of pyrazole with formamide, formic acid, and triethyl orthoformate to form pyrazolo[3,4-d]pyrimidine derivatives . The resulting compound is then further reacted with pentan-1-ol to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other protein kinases, further contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine-urea derivatives: These compounds also exhibit anticancer properties and are used in similar research applications.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with CDK2 and other protein kinases, making it a valuable compound for anticancer research .
Propriétés
IUPAC Name |
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c16-5-3-1-2-4-11-9-8-6-14-15-10(8)13-7-12-9/h6-7,16H,1-5H2,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRMHFABGWRYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
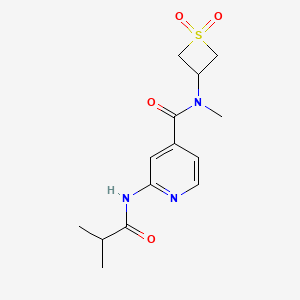
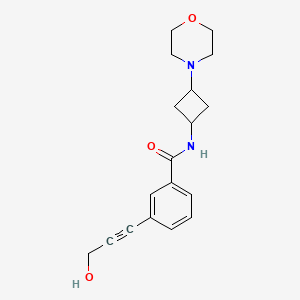
![(3S)-2,4-dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]pentan-2-ol](/img/structure/B7410454.png)
![methyl (2S)-2-[[5-(aminomethyl)furan-2-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7410463.png)
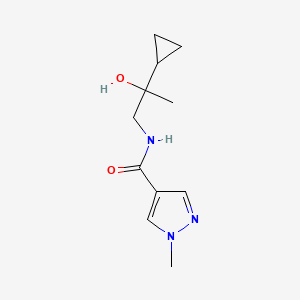
![(2S)-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B7410506.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7410509.png)
![4-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7410514.png)
![1-[[(5-methyl-1H-pyrazol-3-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7410516.png)
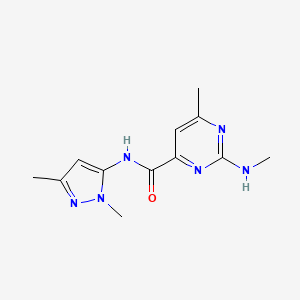
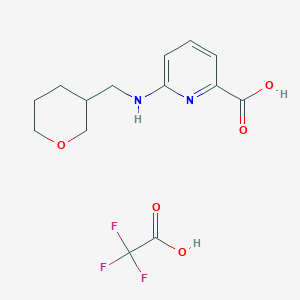
![(2R)-2-[(2-aminoacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B7410540.png)
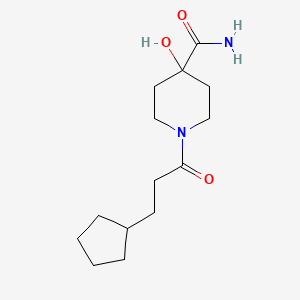
![2-[3-(4-Bromopyrazol-1-yl)propylamino]pyridine-3-carboxylic acid](/img/structure/B7410550.png)
